2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide
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Overview
Description
2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a methoxyphenyl group, and a pyridinyl group attached to a propanamide backbone
Mechanism of Action
Target of Action
N-cyanoacetamides are often used as precursors for the synthesis of various heterocyclic compounds , which can interact with a variety of biological targets.
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide”. N-cyanoacetamides can undergo various chemical reactions to form a variety of heterocyclic compounds .
Biochemical Pathways
The heterocyclic compounds derived from n-cyanoacetamides can interact with various biochemical pathways depending on their structure .
Pharmacokinetics
Its solubility, stability, and other physicochemical properties can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The effects would depend on the specific biological targets that the compound or its derivatives interact with .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide typically involves the reaction of 4-methoxybenzylamine with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyanoacetylation using cyanoacetic acid or its derivatives. The reaction conditions often include the use of organic solvents such as ethanol or methanol and a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(4-hydroxyphenyl)-3-pyridin-4-ylpropanamide
- 2-cyano-N-(4-methylphenyl)-3-pyridin-4-ylpropanamide
- 2-cyano-N-(4-chlorophenyl)-3-pyridin-4-ylpropanamide
Uniqueness
2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-4-2-14(3-5-15)19-16(20)13(11-17)10-12-6-8-18-9-7-12/h2-9,13H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJOQBOPPPIEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CC2=CC=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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